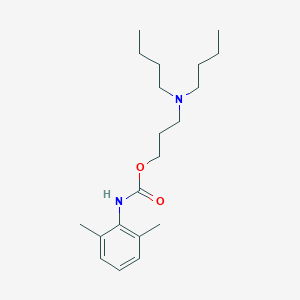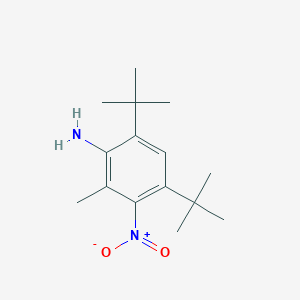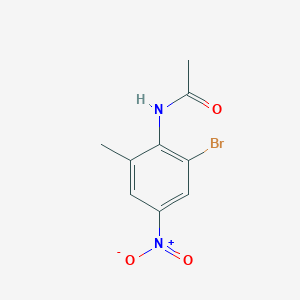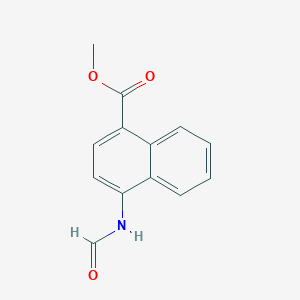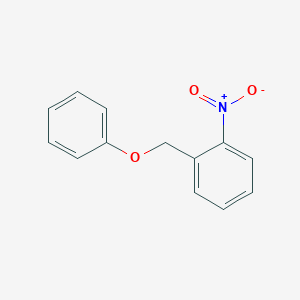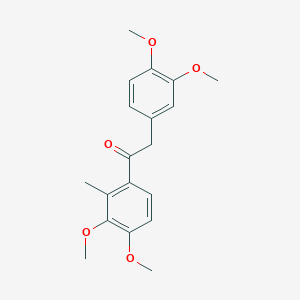
1-(3,4-Dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone is a stilbenoid.
Aplicaciones Científicas De Investigación
Photophysical Properties and Solvatochromic Shifts
A study conducted by Asiri, Sobahi, Osman, and Khan (2017) investigated the photophysical properties of a derivative of 1-(3,4-Dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone. This compound exhibited significant solvatochromic shifts in its absorption and emission spectra in various solvents. The research revealed its potential for determining critical micelle concentration of surfactants and studying intramolecular charge transfer (ICT) mechanisms (Asiri et al., 2017).
Photochemical Reactivity in Lignin Models
Castellan et al. (1990) explored the photochemical reactivity of a compound structurally related to 1-(3,4-Dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone, used as a lignin model dimer. The study focused on its behavior in various solvents and found significant transformation into several compounds, highlighting its utility in understanding lignin photochemistry (Castellan et al., 1990).
Synthesis of Halogenated Derivatives
Li Hong-xia (2007) researched the synthesis of a halogenated derivative of a similar compound, focusing on halogen-exchange reactions. The study provided insights into the use of such compounds as chemical protective groups in organic synthesis (Li Hong-xia, 2007).
Formation of Bisindolines
Kovach, Brennessel, and Jones (2014) examined the reaction of a related dimethoxyaniline with vicinal diones, leading to the formation of bisindolines. This study demonstrated the potential of these compounds in organic synthesis, particularly in forming complex heterocyclic structures (Kovach et al., 2014).
Synthesis and Biological Evaluation of Chalcones
Bandgar et al. (2009) synthesized a series of chalcones using a compound structurally similar to 1-(3,4-Dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone. These chalcones were evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties, indicating the potential biomedical applications of such derivatives (Bandgar et al., 2009).
Propiedades
Nombre del producto |
1-(3,4-Dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone |
|---|---|
Fórmula molecular |
C19H22O5 |
Peso molecular |
330.4g/mol |
Nombre IUPAC |
1-(3,4-dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C19H22O5/c1-12-14(7-9-17(22-3)19(12)24-5)15(20)10-13-6-8-16(21-2)18(11-13)23-4/h6-9,11H,10H2,1-5H3 |
Clave InChI |
AIAUBLZIUFOPKQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1OC)OC)C(=O)CC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1=C(C=CC(=C1OC)OC)C(=O)CC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



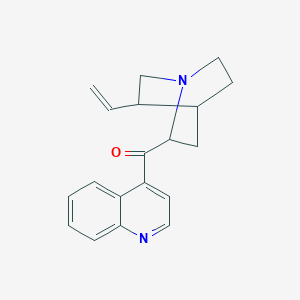
![2-(hydroxymethyl)-6-[(2-methyl-2-phenylhydrazino)oxy]tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B373459.png)
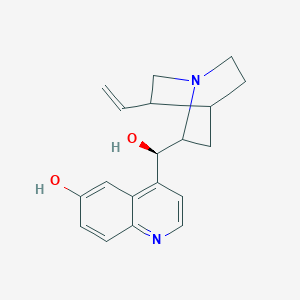
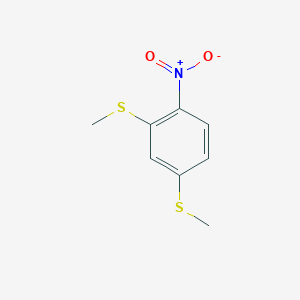
![N-[3-Methyl-4-(methylsulfonyl)phenyl]acetamide](/img/structure/B373464.png)
![(S)-(6-ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B373465.png)

![Ethyl 2-[2-(2-naphthyl)-2-oxoethyl]-3-oxopentanoate](/img/structure/B373469.png)
